molecular formula C8H7NO3S2 B14148315 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol CAS No. 93614-45-0

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol

Katalognummer: B14148315
CAS-Nummer: 93614-45-0
Molekulargewicht: 229.3 g/mol
InChI-Schlüssel: YIUOCEAZIWPODI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains a benzoxazole ring substituted with a methylsulfonyl group and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methylsulfonyl chloride to form the intermediate 2-(methylsulfonyl)phenol. This intermediate is then reacted with carbon disulfide and a base to form the desired benzoxazole ring with a thiol group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. For example, its thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a methylsulfonyl group and a thiol group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form covalent bonds with biological molecules. These properties make it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

93614-45-0

Molekularformel

C8H7NO3S2

Molekulargewicht

229.3 g/mol

IUPAC-Name

5-methylsulfonyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C8H7NO3S2/c1-14(10,11)5-2-3-7-6(4-5)9-8(13)12-7/h2-4H,1H3,(H,9,13)

InChI-Schlüssel

YIUOCEAZIWPODI-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.